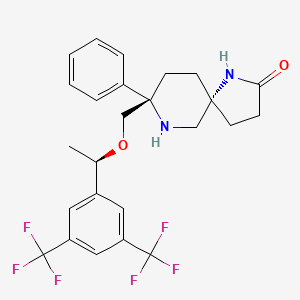

Rolapitant (1R,2S,3R)-Isomer

Description

Historical Context of Neurokinin-1 Receptor Antagonism Research

The discovery of Substance P in 1931 by von Euler and Gaddum marked a pivotal moment in the journey towards understanding neurokinin pathways. wikipedia.org This neuropeptide, found in equine brain and intestine, exhibited potent vasodilatory effects and contractile activity on the rabbit gut. wikipedia.org However, it took several decades of research to purify and fully characterize Substance P. In the early 1960s, the discovery of nonmammalian peptides with similar effects, collectively termed tachykinins due to their common C-terminal sequence, further fueled interest in this area. wikipedia.org The purification and amino acid sequencing of Substance P from equine intestine was finally achieved in 1971. wikipedia.org

A significant breakthrough occurred in 1991 with the discovery of the first non-peptide NK1 receptor antagonists. researchgate.nettandfonline.com This discovery by Pfizer, with the compound CP-96,345, opened the door for the development of a new class of drugs with therapeutic potential in a variety of conditions. researchgate.nettandfonline.com Since then, numerous pharmaceutical companies have been actively involved in the research and development of non-peptide NK1 receptor antagonists, leading to the introduction of several clinically useful agents. researchgate.net

Biological Significance of Substance P and the Neurokinin-1 Receptor

Substance P, a member of the tachykinin family of neuropeptides, is widely distributed throughout the central and peripheral nervous systems. nih.govpsychiatrist.comnih.gov It exerts its biological effects by binding to neurokinin receptors, with the highest affinity for the NK1 receptor. nih.govdovepress.com This interaction triggers a cascade of intracellular signaling events, primarily through the activation of the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP) second messenger systems. nih.gov

The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including:

Emesis: The NK1 receptor is a key player in the vomiting reflex, particularly in delayed chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgamegroups.orgnih.gov

Pain and Inflammation: Substance P is involved in the transmission of pain signals and the inflammatory response. researchgate.netwikipedia.org

Affective Disorders: The distribution of Substance P and NK1 receptors in brain regions associated with emotion suggests a role in regulating mood and anxiety. nih.govpsychiatrist.comwikipedia.org

Cancer Progression: Emerging evidence indicates that the Substance P/NK1 receptor system may contribute to tumor cell proliferation, migration, and angiogenesis. dovepress.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26F6N2O2 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

(5R,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |

InChI |

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m1/s1 |

InChI Key |

FIVSJYGQAIEMOC-UZFJHSOTSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

Origin of Product |

United States |

Stereochemical Significance in Chemical Biology and Pharmaceutical Development: the Case of Rolapitant Isomers

Retrosynthetic Analysis of the Rolapitant Molecular Architecture

The synthesis of Rolapitant hinges on a convergent strategy that joins two key chiral building blocks to form the central piperidine (B6355638) ring. newdrugapprovals.orgchemicalbook.com This approach simplifies the complex three-dimensional structure into more manageable, synthetically accessible fragments.

A primary retrosynthetic disconnection breaks the piperidine ring, revealing two critical intermediates: a pyroglutamate-derived aldehyde and an allylic amine. newdrugapprovals.orgchemicalbook.comacs.org Each of these fragments contains one of the crucial stereocenters that define the final drug's configuration. newdrugapprovals.orgacs.org The spirocyclic system is formed later in the synthetic sequence. This strategy allows for the independent synthesis of the chiral fragments, which are then combined to construct the core of the Rolapitant molecule. smolecule.com

Enantioselective Synthetic Approaches for Rolapitant Active Pharmaceutical Ingredient (API)

The creation of the specific stereoisomer of Rolapitant with the desired pharmacological activity necessitates precise control over the formation of its three stereocenters. This is achieved through enantioselective synthetic methods.

Utilization of Chiral Building Blocks in Synthesis

A key strategy in the synthesis of Rolapitant is the use of the "chiral pool," which involves starting with readily available, enantiomerically pure natural products. smolecule.comresearchgate.net L-pyroglutamic acid, a derivative of the amino acid glutamic acid, serves as the chiral source for one of the stereocenters. newdrugapprovals.orgsmolecule.com This starting material is transformed through a series of reactions into a key pyroglutamic aminal intermediate. smolecule.com

Another critical chiral building block is an allylic amine, which provides the second key stereocenter. newdrugapprovals.orgsmolecule.com The synthesis of this fragment often employs asymmetric epoxidation to establish the correct stereochemistry. smolecule.com The use of these pre-defined chiral fragments ensures the correct absolute configuration at two of the three stereocenters in the final Rolapitant molecule.

An alternative approach utilizes a chiral building block derived from (S)-phenylglycine. smolecule.comnih.gov This intermediate is then elaborated through a sequence of reactions, including nitration and reduction, to form a key nitro alkane precursor. nih.gov

Asymmetric Methodologies in Constructing Stereocenters

Asymmetric catalysis plays a crucial role in establishing the stereochemistry of Rolapitant. Ring-closing metathesis (RCM) has proven to be an effective method for constructing the six-membered piperidine ring with control over its stereochemistry. smolecule.com This reaction uses a ruthenium catalyst, such as the Hoveyda-Grubbs second-generation catalyst, to form the spirocyclic core of the molecule. nih.govmdpi.com

Another asymmetric method employed is the use of chiral phosphoric acids as catalysts in formal reductive cycloaddition reactions to create spirocyclic structures with high enantioselectivity. chinesechemsoc.org While not explicitly detailed for the main Rolapitant synthesis, such catalytic asymmetric hydrogenation approaches are noted for their potential in constructing similar chiral piperidine frameworks. smolecule.com

Synthesis and Derivatization of Rolapitant Stereoisomers

The synthesis of the specific (1R,2S,3R)-isomer and other stereoisomers of Rolapitant requires carefully planned synthetic routes that allow for the selective formation and separation of the different stereoisomers.

Synthetic Pathways to the (1R,2S,3R)-Isomer and Other Stereoisomers

One of the primary synthetic routes to Rolapitant involves the condensation of a chiral aldehyde, derived from L-pyroglutamic acid, with a chiral allylic amine. newdrugapprovals.orgchemicalbook.com This reaction forms a divinyl imine, which is then reduced to a free amine. newdrugapprovals.orgchemicalbook.com This amine undergoes further transformations, including ring-closing metathesis, to form the spirocyclic piperidine core. smolecule.comnih.gov Hydrogenation of the resulting intermediate yields Rolapitant. nih.gov

An alternative synthesis developed by Opko Health also starts with a key building block derived from (S)-phenylglycine. nih.gov This intermediate is nitrated, reduced, and then alkylated with methyl acrylate (B77674). nih.gov A subsequent reduction and lactamization sequence produces Rolapitant. nih.gov This route is considered more efficient for large-scale production. nih.gov

The synthesis of different stereoisomers, such as the (1R,2S,3R)-isomer, would necessitate the use of different chiral starting materials or asymmetric catalysts to introduce the desired stereochemistry at each of the three chiral centers. The specific reagents and conditions would be adapted to achieve the target configuration.

Strategies for Diastereomeric and Enantiomeric Control and Separation

Achieving the desired stereochemical purity of Rolapitant relies on a combination of stereocontrolled reactions and purification techniques. The use of chiral building blocks and asymmetric catalysts provides a high degree of initial stereochemical control. smolecule.comuff.br

However, in many syntheses, mixtures of diastereomers can be formed. mdpi.com In such cases, separation techniques are employed to isolate the desired isomer. Fractional crystallization is one method used to separate diastereomeric mixtures. mdpi.com

For the final purification and to ensure high enantiomeric purity, chiral chromatography is a critical tool. uff.br High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as a Chiralcel OD-H column, is used to separate the enantiomers of Rolapitant and confirm the enantiomeric purity of the final product. uff.br The mobile phase composition, typically a mixture of n-hexane and 2-propanol, is optimized to achieve the best separation. uff.br

Process Chemistry Innovations and Optimization in Rolapitant Synthesis

The industrial-scale synthesis of Rolapitant, a selective neurokinin-1 (NK1) receptor antagonist, has been the subject of significant process chemistry research and development to ensure efficiency, stereochemical control, and economic viability. patsnap.commedchemexpress.com Innovations have focused on optimizing the construction of its characteristic spirocyclic core and the stereoselective introduction of its chiral centers. nih.govnih.gov

A key challenge in the synthesis of Rolapitant is the stereocontrolled construction of its sterically congested nitrogen-containing quaternary spirocenter. chinesechemsoc.org The approved drug, Rolapitant, possesses three chiral centers, and of the eight possible diastereoisomers, only the one with the desired configuration exhibits the intended pharmacological activity. nih.gov This necessitates highly stereoselective synthetic strategies.

Initial synthetic routes described in the patent literature often involved numerous individual steps, with many intermediates requiring isolation and purification by methods such as column chromatography. newdrugapprovals.org One of the early multi-step processes for a related compound started from commercially available materials and involved 18 individual steps. newdrugapprovals.org Such lengthy sequences are often impractical for large-scale manufacturing, driving the need for more convergent and efficient approaches.

Process chemistry innovations have led to the development of more streamlined synthetic pathways. For instance, a patented method highlights a synthesis starting from a compound of formula (2) to yield Rolapitant, claiming simplicity, lower cost, high yield, and good product quality suitable for industrial production. patsnap.com This particular process reports a high yield of 96.7% and a purity of 99.2% for a key intermediate. patsnap.com

Alternative routes have also been explored, some of which are based on the key building block 159 . nih.gov One such route involved the nitration and subsequent reduction of this intermediate to form a nitro alkane, which was then further elaborated. nih.gov Another fundamentally different approach patented by Opko Health, Inc. in 2016 utilized a chiral building block (177 ) that underwent reductive alkylation followed by an intramolecular olefin metathesis using a Hoveyda–Grubbs second-generation ruthenium catalyst to form the spirocyclic system. mdpi.com

Modern synthetic techniques have been investigated to improve the efficiency of Rolapitant synthesis. smolecule.com These include the application of catalytic asymmetric hydrogenation, which has shown promise for constructing the chiral piperidine framework. smolecule.com Specifically, rhodium-catalyzed asymmetric hydrogenation employing Segphos ligands can achieve both the reduction of prochiral olefins and direct reductive amination in a single step. smolecule.com

The integration of flow chemistry is another area of development, offering advantages in reaction control, heat management, and scalability for large-scale synthesis. smolecule.com Applications in Rolapitant synthesis have focused on optimizing the ring-closing metathesis step and developing more efficient workup procedures. smolecule.com

Post-synthetic modifications, particularly salt formation and crystalline engineering, are critical aspects of pharmaceutical development that impact the drug's stability and manufacturability. smolecule.com Rolapitant is formulated as a hydrochloride monohydrate salt, which is obtained through precipitation from a solution of ethanol, isopropanol (B130326), water, and hydrochloric acid, yielding the product as a white solid in 91% yield. smolecule.com The control of crystal morphology through the optimization of crystallization processes is crucial for ensuring consistent pharmaceutical performance. smolecule.com

The table below summarizes key data from an optimized synthetic step for a Rolapitant intermediate.

| Parameter | Value | Reference |

| Starting Material | Compound (2) | patsnap.com |

| Reagents | Toluene, Benzylamine | patsnap.com |

| Product | Compound (3) | patsnap.com |

| Yield | 96.7% | patsnap.com |

| Purity (HPLC) | 99.2% | patsnap.com |

The following table outlines an alternative synthetic approach using a key building block.

| Step | Description | Reference |

| 1 | Nitration of key building block 159 | nih.gov |

| 2 | Reduction with lithium borohydride (B1222165) to give nitro alkane 173 | nih.gov |

| 3 | Removal of Cbz group to yield 174 | nih.gov |

| 4 | Alkylation with methyl acrylate over basic alumina (B75360) to give compound 175 | nih.gov |

| 5 | Conversion to methanesulfonic acid salt 176 for easier handling | nih.gov |

Molecular Pharmacology and Receptor Interaction Dynamics of Rolapitant

Neurokinin-1 Receptor Binding Kinetics and Affinity Studies

Rolapitant (B1662417) is a potent and highly selective antagonist of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor that is the primary mediator for the neuropeptide Substance P. The interaction of Rolapitant with the NK1 receptor has been characterized through extensive binding kinetics and affinity studies.

The binding affinity of Rolapitant for the human NK1 receptor is exceptionally high, as demonstrated by its low nanomolar and sub-nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. Multiple studies have consistently reported a Ki value of 0.66 nM for Rolapitant at the human NK1 receptor medchemexpress.comresearchgate.net. This high affinity underscores the potent nature of the drug's interaction with its target. The IC50 value, which measures the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor, has also been reported to be in the sub-nanomolar range, further confirming its potent binding characteristics medchemexpress.comresearchgate.net.

Table 1: Binding Affinity of Rolapitant for Human NK1 Receptor

| Parameter | Value (nM) | Reference(s) |

|---|---|---|

| Ki | 0.66 | medchemexpress.comresearchgate.net |

| IC50 | 0.66 | medchemexpress.com |

A critical feature of Rolapitant's pharmacological profile is its high selectivity for the NK1 receptor over other related tachykinin receptors, namely the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. Research indicates that Rolapitant has over 1000-fold greater selectivity for the human NK1 receptor compared to the NK2 and NK3 subtypes medchemexpress.com. This high degree of selectivity minimizes off-target effects and potential interactions with other neurokinin signaling pathways ncats.ionbinno.com. Studies have consistently shown that Rolapitant possesses no significant affinity for NK2 or NK3 receptors, which is a key characteristic distinguishing it within its class ncats.ionbinno.com.

Table 2: Selectivity Profile of Rolapitant

| Receptor | Selectivity vs. NK1 | Reference(s) |

|---|---|---|

| NK2 | >1000-fold lower affinity | medchemexpress.com |

| NK3 | >1000-fold lower affinity | medchemexpress.com |

Functional Antagonism at the Neurokinin-1 Receptor

Rolapitant functions as a competitive antagonist at the NK1 receptor, effectively blocking the physiological effects of Substance P. This functional antagonism is the basis of its therapeutic action.

The mechanism of Rolapitant's action is centered on its ability to act as a selective and competitive antagonist at human Substance P/NK1 receptors drugs.com. It binds directly to the NK1 receptor, thereby physically obstructing the binding of Substance P nbinno.comdrugs.com. This competitive binding prevents the conformational changes in the receptor that are necessary to initiate downstream signaling cascades that lead to emesis drugs.com. By interrupting this signaling pathway at its origin, Rolapitant effectively blocks the transmission of the emetic signal mediated by Substance P nbinno.com.

The binding of Substance P to the NK1 receptor, a G protein-coupled receptor, classically activates the Gq protein-mediated signaling pathway nih.govnih.gov. This activation stimulates the enzyme phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govyoutube.com. IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) nih.govnih.gov.

Rolapitant's antagonism at the NK1 receptor directly modulates this pathway. By competitively blocking Substance P from binding and activating the receptor, Rolapitant prevents the stimulation of phospholipase C and the subsequent production of IP3 nih.govnih.gov. This blockade has been demonstrated functionally, where Rolapitant was shown to inhibit calcium efflux induced by an NK1 receptor agonist in a concentration-dependent manner medchemexpress.com. Therefore, Rolapitant's mechanism involves preventing the generation of IP3 and the subsequent rise in intracellular calcium that is a critical step in the signaling cascade leading to neuronal excitation and the emetic reflex.

Table of Compounds

| Compound Name |

|---|

| Aprepitant (B1667566) |

| Casopitant |

| Dexamethasone |

| Fosaprepitant |

| Fosnetupitant |

| GR-73632 |

| L-732138 |

| L-733,060 |

| Netupitant |

| Rolapitant |

| Substance P |

Receptor Occupancy Studies in Preclinical Models

Preclinical studies in various animal models have been instrumental in elucidating the in vivo receptor occupancy and functional activity of rolapitant. These studies have demonstrated that rolapitant effectively crosses the blood-brain barrier and engages with neurokinin-1 (NK1) receptors in the central nervous system.

In a well-established preclinical model, rolapitant demonstrated its ability to reverse the effects of an NK1 receptor agonist in gerbils. Specifically, it was shown to counteract agonist-induced foot-tapping behavior. This effect was observed following both intravenous and oral administration of rolapitant, indicating its bioavailability and central activity.

Furthermore, the antiemetic potential of rolapitant has been evaluated in ferret models, which are considered highly predictive of antiemetic efficacy in humans. In these studies, rolapitant was effective in reducing both acute and delayed emesis induced by cisplatin, a highly emetogenic chemotherapeutic agent. The efficacy of rolapitant in these preclinical models provided a strong rationale for its clinical development for the prevention of chemotherapy-induced nausea and vomiting.

Table 1: Summary of Key Preclinical Receptor Occupancy and Efficacy Studies for Rolapitant This table is interactive. You can sort and filter the data.

| Animal Model | Study Type | Key Finding |

|---|---|---|

| Gerbil | NK1 Agonist Challenge | Rolapitant reversed agonist-induced foot tapping, demonstrating central NK1 receptor antagonism. |

| Ferret | Cisplatin-Induced Emesis | Rolapitant reduced both acute and delayed phases of emesis. |

Computational Chemistry and Structural Basis of NK1 Receptor Interaction

The precise molecular interactions between rolapitant and the NK1 receptor are a subject of significant scientific interest. Computational chemistry approaches, including molecular docking, structure-activity relationship (SAR) investigations, and quantitative structure-activity relationship (QSAR) modeling, are critical in understanding these interactions at a molecular level.

Molecular docking and ligand-receptor complex simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target receptor. While specific proprietary molecular docking studies for rolapitant have not been extensively published in the public domain, the general principles of how NK1 receptor antagonists bind are understood from studies on related compounds. These studies suggest that non-peptide antagonists like rolapitant typically occupy a binding pocket within the transmembrane helices of the G-protein coupled NK1 receptor, thereby preventing the binding of the endogenous ligand, substance P. The spiro-piperidine core of rolapitant is believed to play a crucial role in orienting the molecule within this binding pocket to achieve high-affinity interaction.

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. Such studies are fundamental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For rolapitant, its development into a highly selective and potent NK1 receptor antagonist with a long half-life is the result of extensive SAR investigations.

While detailed SAR studies on a wide range of rolapitant analogues are not publicly available, the chemical structure of rolapitant itself provides insights into key pharmacophoric features. The trifluoromethylphenyl and pyridinyl moieties are likely crucial for establishing key interactions within the NK1 receptor binding site. The specific stereochemistry of rolapitant, the (1R,2S,3R)-isomer, is also critical for its high affinity and selectivity, as other stereoisomers would not fit as precisely into the chiral environment of the receptor's binding pocket.

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.

Specific QSAR models for rolapitant and its analogues have not been published. However, the development of such models would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of rolapitant analogues and correlating these descriptors with their measured NK1 receptor binding affinities. A robust QSAR model could then be used to guide the design of new analogues with potentially improved properties.

Receptor Internalization and Desensitization Mechanisms

Upon binding of an agonist, many G-protein coupled receptors, including the NK1 receptor, undergo a process of internalization and desensitization. This is a regulatory mechanism that prevents overstimulation of the receptor. Some antagonist drugs have also been shown to influence this process.

Studies on other NK1 receptor antagonists, such as netupitant, have demonstrated that they can induce the internalization of the NK1 receptor. This process involves the movement of the receptor from the cell surface into the interior of the cell. It is hypothesized that by promoting receptor internalization, these antagonists may contribute to a more prolonged inhibition of NK1 receptor signaling, as the receptor is not available on the cell surface to bind with substance P.

While direct studies on rolapitant-induced NK1 receptor internalization are not extensively available in the scientific literature, it is plausible that rolapitant may share a similar mechanism of action with other NK1 receptor antagonists in this regard. Further research is needed to fully elucidate the effects of rolapitant on NK1 receptor trafficking and its contribution to the drug's long duration of action.

Preclinical Pharmacokinetics and Biotransformation of Rolapitant

Absorption and Distribution Studies in Preclinical Models

Pharmacokinetic studies in preclinical models have been fundamental in establishing the pharmacological characteristics of rolapitant (B1662417). nih.gov These studies have provided insights into its absorption and distribution profile.

Absolute Bioavailability in Animal Models

While specific absolute bioavailability percentages from animal models are not detailed in the available literature, studies in healthy human volunteers have established that the absolute bioavailability of oral rolapitant is nearly 100%. wikipedia.orgnih.gov This suggests highly efficient absorption from the gastrointestinal tract.

Tissue Distribution Profiles and Blood-Brain Barrier Penetration

Rolapitant exhibits extensive distribution into body tissues. researchgate.net A key characteristic of rolapitant is its ability to cross the blood-brain barrier and occupy NK1 receptors in the brain. nih.govnih.govnih.gov This is significant as NK1 receptors are present in brain stem centers that regulate the emetic reflex. nih.gov Preclinical studies in rats have also shown that rolapitant is distributed into milk. drugs.com The breast cancer resistance protein (BCRP), a transporter expressed at the blood-brain barrier, is inhibited by rolapitant, which may influence its distribution. nih.gov

| Distribution Characteristic | Finding | Supporting Evidence |

|---|---|---|

| Blood-Brain Barrier | Readily penetrates the central nervous system. | Confirmed in multiple preclinical and clinical contexts. nih.govnih.govnih.gov |

| Volume of Distribution (Vd) | Large apparent volume of distribution (387 L to 460 L in humans), indicating extensive tissue distribution. | Data from studies in healthy volunteers and cancer patients. researchgate.netnih.gov |

| Excretion into Milk | Distributed into milk in rat models. | Direct preclinical evidence from animal studies. drugs.com |

Plasma Protein Binding Characteristics

Rolapitant is highly bound to plasma proteins. fda.gov In human plasma, 99.8% of the drug is bound to proteins. wikipedia.orgnih.govdrugs.com This high degree of protein binding results in a very small fraction of unbound, pharmacologically active drug in circulation. fda.gov

| Parameter | Value | Source |

|---|---|---|

| Plasma Protein Binding | >99% | fda.gov |

| Specifically | 99.8% | wikipedia.orgnih.govdrugs.com |

| Mean Unbound Fraction | ~1.1% - 1.3% | fda.gov |

Metabolism and Biotransformation Pathways

Rolapitant undergoes extensive metabolism before elimination. researchgate.net The primary route of biotransformation is through oxidation by cytochrome P450 enzymes. nih.gov

Identification and Characterization of Metabolites (e.g., C4-pyrrolidinyl hydroxylated rolapitant M19)

The principal metabolic pathway for rolapitant involves its conversion to a major active metabolite known as M19, or C4-pyrrolidinyl hydroxylated rolapitant. nih.govnih.govdrugbank.com This metabolite itself is pharmacologically active. fda.gov The systemic exposure to M19 is significant, representing approximately 50% of the parent rolapitant exposure in plasma. researchgate.netfda.gov While M19 is the main circulating metabolite, other minor metabolites have been identified in excreta but are not typically measurable in plasma. fda.gov

| Metabolite | Description | Detection Location | % of Administered Dose |

|---|---|---|---|

| M19 (SCH 720881) | Major active metabolite (C4-pyrrolidinyl hydroxylated rolapitant). | Plasma, Feces | 1.91% (Feces) |

| M5 | Minor metabolite. | Urine | 1.57% (Urine) |

| M9b | Minor metabolite. | Urine, Feces | 1.64% (Urine), 4.27% (Feces) |

| M10 | Minor metabolite. | Urine | 0.62% (Urine) |

Data derived from a mass balance study in humans. fda.gov

Enzymatic Pathways of Metabolism (e.g., Cytochrome P450 Isoenzymes like CYP3A4)

The metabolism of rolapitant to its M19 metabolite is catalyzed primarily by the cytochrome P450 isoenzyme CYP3A4. nih.govnih.govfda.govdrugbank.com Studies investigating drug-drug interactions have confirmed the central role of this enzyme. nih.gov For instance, co-administration with rifampin, a strong inducer of CYP3A4, resulted in a significant decrease in rolapitant plasma concentrations. wikipedia.orgnih.gov Conversely, co-administration with ketoconazole, a potent CYP3A4 inhibitor, did not have a significant impact on rolapitant exposure. fda.govnih.govovid.com Unlike some other NK1 receptor antagonists, rolapitant is not a clinically relevant inhibitor or inducer of CYP3A4. researchgate.netnih.gov

Excretion Routes and Mass Balance Studies

Studies investigating the excretion pathways and mass balance of rolapitant have been crucial in understanding its disposition in the body. Following administration of a single oral radiolabeled dose, the primary route of elimination was found to be through the feces, indicating a significant role for hepatobiliary clearance. nih.gov

In a mass balance study involving healthy male subjects who received a single 180-mg oral dose of radiolabeled rolapitant, the total recovery of radioactivity was extensively measured. nih.gov Over a collection period of six weeks, approximately 73% of the administered dose was recovered in the feces. nih.gov In contrast, urinary excretion accounted for a much smaller fraction, with about 14.2% of the dose being recovered in the urine. nih.govnih.gov The majority of the excreted substance in feces was unchanged rolapitant, whereas the portion recovered in urine consisted mainly of its metabolites. drugs.com

| Excretion Route | Percentage of Dose Recovered |

|---|---|

| Feces | ~73% |

| Urine | ~14.2% |

The data from mass balance studies clearly establish that hepatobiliary elimination is the principal clearance mechanism for rolapitant. nih.govnih.gov The slow elimination process, characterized by a long half-life, is dominated by this pathway. nih.gov Renal clearance is not a significant route for the elimination of rolapitant-related compounds. nih.gov The extensive recovery of the drug in feces compared to urine underscores the primary importance of the liver and biliary system in the excretion of this compound. nih.gov

Mechanistic Preclinical Drug-Drug Interaction Studies

Rolapitant's potential for drug-drug interactions has been investigated through its effects on metabolic enzymes and transporter proteins. A key characteristic that distinguishes it from other neurokinin-1 (NK1) receptor antagonists is its interaction profile with the cytochrome P450 system. nih.govnih.gov

Rolapitant is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov However, unlike other drugs in its class, rolapitant does not act as an inhibitor or an inducer of CYP3A4. nih.govnih.gov Studies co-administering rolapitant with midazolam, a sensitive CYP3A substrate, showed no clinically relevant impact on midazolam's pharmacokinetic profile. nih.gov Furthermore, co-administration with ketoconazole, a strong CYP3A inhibitor, had minimal effects on rolapitant exposure. nih.gov Conversely, the potent CYP3A4 inducer rifampin was found to significantly decrease rolapitant concentrations. nih.gov

While it does not affect CYP3A4, rolapitant is a moderate inhibitor of another key isoenzyme, CYP2D6. drugs.comnih.gov This inhibitory effect is long-lasting. drugs.com Due to this interaction, caution is advised when co-administering rolapitant with CYP2D6 substrates that have a narrow therapeutic index. drugs.comnih.gov In vitro studies have suggested that rolapitant is not an inhibitor of CYP1A2 or CYP2E1. drugs.com

| Isoenzyme | Effect of Rolapitant |

|---|---|

| CYP3A4 | No inhibition or induction |

| CYP2D6 | Moderate inhibitor |

| CYP1A2 | No inhibition (in vitro) |

| CYP2E1 | No inhibition (in vitro) |

In addition to its effects on metabolic enzymes, rolapitant also interacts with important drug transporter proteins. It has been identified as an inhibitor of P-glycoprotein (P-gp) and the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. drugs.comnih.govdrugbank.com

Studies were conducted to evaluate the clinical significance of these interactions using probe substrates. nih.gov When oral rolapitant was co-administered with digoxin (B3395198), a P-gp substrate, the maximum concentration (Cmax) and area under the curve (AUC) of digoxin increased by 70% and 77%, respectively. nih.gov Similarly, when administered with sulfasalazine, a BCRP substrate, its Cmax and AUC were elevated by 140% and 127%, respectively. nih.gov These findings indicate that oral rolapitant can significantly increase the plasma concentrations of co-administered P-gp and BCRP substrates. nih.gov Therefore, monitoring for potential adverse events is recommended when rolapitant is used with substrates of these transporters that have a narrow therapeutic index. nih.gov

Preclinical Pharmacodynamic Investigations of Rolapitant

Emetic Reflex Pathway Modulation in Animal Models

Preclinical studies in animal models have been crucial in establishing the antiemetic efficacy of rolapitant (B1662417). The ferret is a primary model for this research as, unlike rodents, it possesses a vomiting reflex comparable to humans. nih.govporsolt.com

Inhibition of Emesis Induced by Various Emetogenic Stimuli in Animal Models

Rolapitant has demonstrated broad-spectrum antiemetic activity against various stimuli in preclinical settings. In ferret models, rolapitant effectively inhibited vomiting and retching induced by a range of emetogens that act via central, peripheral, or mixed pathways. nih.govnih.gov Studies have shown its efficacy against emesis induced by cisplatin, a common chemotherapeutic agent known to cause both acute and delayed nausea and vomiting. nih.gov

Specifically, rolapitant was shown to be active in both acute and delayed emesis models in ferrets. nih.gov This dual efficacy is a key characteristic, as it mirrors the clinical challenge of managing both immediate and later-onset chemotherapy-induced nausea and vomiting (CINV). nih.govnih.gov The efficacy of antiemetic drugs in the ferret model has a high correlation with clinical efficacy in humans, suggesting rolapitant's potential as a viable clinical candidate from an early stage. nih.gov

| Emetogenic Stimulus | Phase of Emesis | Effective Dose (mg/kg) | Observed Effect |

|---|---|---|---|

| Cisplatin | Acute | 0.1 | Inhibition of retching and vomiting |

| Cisplatin | Delayed | 1 | Inhibition of retching and vomiting |

Central Nervous System (CNS) Mediated Antiemetic Effects in Preclinical Settings

The antiemetic action of rolapitant is mediated through its effects within the central nervous system. nih.gov Preclinical studies have demonstrated that rolapitant is a CNS-penetrant molecule. nih.govnih.gov The NK-1 receptor and its ligand, Substance P, are key players in the emetic reflex pathway and are located in critical areas of the brainstem, including the nucleus tractus solitarius, which receives signals from various emetic triggers. drugbank.comnih.gov

By crossing the blood-brain barrier and binding to these central NK-1 receptors, rolapitant blocks the action of Substance P, thereby inhibiting the downstream signaling that leads to the sensation of nausea and the act of vomiting. nih.govdrugbank.com Autoradiography studies in ferrets have shown high-density binding of Substance P to the nucleus tractus solitarius, a region where rolapitant is believed to exert its primary action. nih.gov This central mechanism of action explains its effectiveness against a wide array of emetogenic challenges. nih.govnih.gov

Neurobiological Effects in Animal Models

The Substance P/NK-1 receptor system is implicated in a wide range of physiological processes beyond emesis, including pain, inflammation, and mood regulation. nih.govnih.gov Consequently, preclinical research has explored the broader neurobiological effects of NK-1 receptor antagonists like rolapitant.

Involvement of Substance P and NK-1 Receptor in Pain and Inflammation (Preclinical)

The Substance P/NK-1 receptor system is a significant contributor to nociceptive signaling and neurogenic inflammation. nih.govjneurology.com Substance P, released from primary afferent fibers, transmits pain signals to the central nervous system and contributes to the inflammatory cascade. nih.gov Preclinical animal models of pain and inflammation are used to investigate the potential analgesic and anti-inflammatory effects of compounds targeting this pathway. nih.govmdpi.comnih.gov

NK-1 receptor antagonists have been shown to attenuate nociceptive responses in various animal models, particularly those involving inflammatory or neuropathic pain. researchgate.netresearchgate.net For example, in a mouse model of acute pancreatitis, an inflammatory condition, the NK-1 receptor antagonist maropitant (B1663616) was found to have an anti-inflammatory effect, significantly lowering plasma levels of the inflammatory cytokine IL-6 and inhibiting the infiltration of inflammatory cells in the pancreas. researchgate.net While these studies establish a class effect for NK-1 antagonists, specific preclinical data focusing on rolapitant's direct effects in validated pain and inflammation models are less extensively published. However, one study in gerbils demonstrated that rolapitant reversed foot-tapping behavior induced by an NK-1 agonist, a model used to assess central NK-1 receptor engagement. nih.gov

| Animal Model | Stimulus | Rolapitant Dose (mg/kg, IV) | Observed Effect |

|---|---|---|---|

| Gerbil | NK-1 Receptor Agonist | 0.1 | Reversal of agonist-induced foot tapping |

Role in Gastrointestinal Function and Bronchoconstriction (Preclinical)

Substance P and NK-1 receptors are present in the gastrointestinal tract and the respiratory system, where they are involved in regulating smooth muscle contraction, secretion, and inflammatory responses. nih.govbohrium.com In the gut, NK-1 receptor activation can influence intestinal motility. nih.gov In the airways, tachykinins like Substance P can cause bronchoconstriction, mucus secretion, and vasodilation, suggesting that NK-1 receptor antagonists could have therapeutic potential in conditions like asthma. bohrium.comersnet.org

Preclinical studies with various NK-1 and dual NK-1/NK-2 receptor antagonists have demonstrated inhibition of tachykinin-induced bronchoconstriction in animal models such as guinea pigs. ersnet.orgbioworld.com However, specific preclinical studies detailing the effects of rolapitant on gastrointestinal motility or bronchoconstriction are not widely available in the reviewed literature. Another NK-1 antagonist, maropitant, did not show a prokinetic effect on gastric emptying in healthy dogs. researchgate.net

Central Effects Beyond Emesis in Animal Models (e.g., anxiety, depression)

The distribution of Substance P and NK-1 receptors in brain regions associated with mood and stress, such as the amygdala and hippocampus, has led to the investigation of NK-1 receptor antagonists as potential treatments for anxiety and depression. nih.govnih.gov A substantial body of preclinical evidence indicates that this class of drugs may have anxiolytic and antidepressant properties. nih.govcambridge.org

NK-1 receptor antagonists have shown activity in multiple animal models used to screen for these effects, including the elevated plus-maze, social interaction tests, and the forced swim test. cambridge.orgpnas.org In mice, both genetic deletion and pharmacological blockade of the NK-1 receptor have been shown to reduce anxiety-related behaviors and increase the activity of the serotonin (B10506) system, which is a key target for many existing antidepressant medications. pnas.org While these findings suggest a strong rationale for a class effect, specific preclinical studies investigating rolapitant in established animal models of anxiety and depression have not been prominently published. nih.govherbmedpharmacol.comspringernature.com

Comparative Preclinical Pharmacodynamics of Rolapitant Stereoisomers

Rolapitant is a single, specific stereoisomer with the chemical designation (5S)-8(S)-[[1(R)-[3,5 bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,7-diazaspiro nih.govnbinno.comdecan-2-one. As such, direct comparative preclinical pharmacodynamic studies between different stereoisomers of Rolapitant are not applicable, as the therapeutic agent is itself a single enantiomer and diastereomer. The pharmacodynamic profile of Rolapitant is therefore inherent to this specific molecular configuration.

In vitro studies have established that Rolapitant exhibits a high affinity for the human NK1 receptor. Research indicates a Ki (inhibition constant) of 0.66 nM for the human NK1 receptor. nih.govresearchgate.netmedchemexpress.com This high affinity underscores the potent interaction of the molecule with its target receptor.

Furthermore, Rolapitant demonstrates significant selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3. Studies have shown that Rolapitant has a greater than 1000-fold selectivity for the human NK1 receptor compared to the NK2 and NK3 subtypes. researchgate.netmedchemexpress.com This high degree of selectivity is a key feature of its pharmacodynamic profile, minimizing off-target effects.

Preclinical models have further elucidated the functional antagonism of Rolapitant at the NK1 receptor. In cellular assays, Rolapitant has been shown to inhibit the calcium efflux induced by NK1 receptor agonists in a concentration-dependent and competitive manner in cells expressing the human NK1 receptor. medchemexpress.com In vivo studies in ferrets, an animal model for emesis, have demonstrated that Rolapitant can reverse the effects of both apomorphine (B128758) and cisplatin-induced emesis. amegroups.org Additionally, in Mongolian gerbils, Rolapitant attenuated the foot-tapping response induced by the NK1 receptor agonist GR-73632. medchemexpress.com

The following interactive table summarizes the key preclinical pharmacodynamic parameters of Rolapitant.

| Parameter | Value | Species/System |

| Binding Affinity (Ki) | 0.66 nM | Human NK1 Receptor |

| Selectivity | >1000-fold | Over Human NK2 and NK3 Receptors |

| Functional Antagonism | Concentration-dependent inhibition of agonist-induced calcium efflux | CHO cells expressing human NK1 receptor |

| In Vivo Activity | Attenuation of GR-73632-induced foot-tapping | Mongolian Gerbils |

| In Vivo Activity | Reversal of apomorphine and cisplatin-induced emesis | Ferrets |

Advanced Analytical and Research Methodologies for Rolapitant

Chromatographic Techniques for Separation and Quantification in Research

Chromatography is the cornerstone of analytical chemistry in the pharmaceutical industry, providing powerful means to separate individual components from complex mixtures. For Rolapitant (B1662417), various chromatographic techniques are essential for purity assessment, quantification, and studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quality control of Rolapitant, ensuring the purity of the active pharmaceutical ingredient (API) and its finished dosage forms. iajps.comdaneshyari.com The development of a robust, stability-indicating HPLC method is critical for separating the Rolapitant (1R,2S,3R)-Isomer from any process-related impurities, stereoisomers, or degradation products. biomedres.us

Method development typically involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation with good resolution, peak shape, and a reasonable analysis time. turkjps.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.netrasayanjournal.co.in The validation of the analytical method is performed according to International Conference on Harmonization (ICH) guidelines to ensure it is fit for its intended purpose. nih.gov

Key parameters in developing an HPLC method for Rolapitant would include:

Stationary Phase: A C18 (octadecylsilane) column is a common first choice due to its versatility and wide applicability in separating compounds of moderate polarity like Rolapitant. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. turkjps.orgnih.gov The pH of the buffer and the ratio of the organic solvent are critical parameters that are adjusted to optimize the retention and separation of Rolapitant from its impurities.

Detection: A photodiode array (PDA) or a standard UV detector is commonly used. The wavelength for detection is selected based on the UV absorbance maximum of Rolapitant to ensure high sensitivity.

Flow Rate and Temperature: These are optimized to achieve efficient separation within a practical timeframe.

Table 1: Illustrative HPLC Method Parameters for Rolapitant Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Understanding the metabolic fate of a drug is a critical aspect of pharmaceutical research. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for identifying and quantifying drug metabolites in complex biological matrices like plasma, urine, and feces. nih.govtechnologynetworks.com

For Rolapitant, LC-MS/MS methods have been validated and used to measure the concentration of the parent drug and its major metabolites in plasma. fda.gov Research has identified that Rolapitant is metabolized by the cytochrome P450 enzyme CYP3A4 to form a major active metabolite, known as M19 (SCH 0720881). fda.gov

The LC-MS technique offers several advantages for metabolite profiling: youtube.com

High Sensitivity: It can detect and quantify metabolites present at very low concentrations. technologynetworks.com

High Specificity: The mass spectrometer provides molecular weight and structural information, allowing for confident identification of metabolites.

Complex Matrix Analysis: The chromatographic separation effectively reduces matrix effects from biological samples before detection. nih.gov

In a typical research workflow, biological samples are collected after administration of Rolapitant. nih.gov These samples undergo extraction to isolate the drug and its metabolites, which are then injected into the LC-MS/MS system. The system separates the components over time, and the mass spectrometer detects the parent drug and any biotransformation products, such as hydroxylated or demethylated versions of Rolapitant. nih.govlcms.cz

Table 2: Key Metabolite Information for Rolapitant from LC-MS Studies

| Compound | Role | Primary Metabolizing Enzyme | Analytical Technique |

| Rolapitant | Parent Drug | CYP3A4 | LC-MS/MS |

| M19 (SCH 0720881) | Major Active Metabolite | CYP3A4 | LC-MS/MS |

Rolapitant is a chiral molecule with three stereogenic centers, meaning it can exist as multiple stereoisomers. researchgate.net Since different stereoisomers of a drug can have vastly different pharmacological and toxicological properties, it is essential to control the stereochemical purity of the desired isomer, in this case, the (1R,2S,3R)-Isomer. nih.gov

Chiral chromatography is the definitive technique for separating stereoisomers. csfarmacie.cz This is most commonly achieved using a Chiral Stationary Phase (CSP) in an HPLC system. mdpi.com CSPs are designed with a chiral selector that interacts differently with each enantiomer or diastereomer, leading to different retention times and thus, separation. nih.gov

For a molecule with multiple chiral centers like Rolapitant, a highly selective CSP is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds. researchgate.netcsfarmacie.cz A method for a similar complex molecule, Aprepitant (B1667566), which also has three chiral centers, successfully separated all eight possible isomers using an amylase-based chiral column. researchgate.net This highlights the capability of such methods for complex chiral separations.

The development of a chiral method for Rolapitant would focus on:

CSP Selection: Screening various polysaccharide-based (e.g., Chiralpak® series) or macrocyclic glycopeptide-based (e.g., Chirobiotic® series) columns. researchgate.netsigmaaldrich.com

Mobile Phase Optimization: In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (like isopropanol (B130326) or ethanol) are typically used. researchgate.net Small amounts of additives can be used to improve peak shape and resolution.

Table 3: Illustrative Chiral HPLC Method for Stereoisomeric Purity of Rolapitant

| Parameter | Condition |

| Column | Amylase-based CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm) |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90:10:0.1 v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Spectroscopic and Spectrometric Characterization Methods in Research

While chromatography separates molecules, spectroscopy and spectrometry are used to elucidate their structures and confirm their identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex pharmaceuticals like Rolapitant. nih.gov It provides detailed information about the chemical structure, atom connectivity, and stereochemistry of a molecule. hyphadiscovery.com

A suite of 1D and 2D NMR experiments is used to fully characterize the (1R,2S,3R)-Isomer of Rolapitant:

¹H NMR: Identifies the different types of protons in the molecule and their chemical environments.

¹³C NMR: Identifies the different carbon atoms in the molecule.

2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to establish connectivity within molecular fragments. ukm.my

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments. ukm.my

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information for determining the relative stereochemistry of the molecule. mestrelab.com This is essential for confirming the specific (1R,2S,3R) configuration.

Table 4: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of Rolapitant

| Moiety | ¹H Chemical Shift (δ, ppm) (Illustrative) | ¹³C Chemical Shift (δ, ppm) (Illustrative) |

| Bis(trifluoromethyl)phenyl protons | 7.8 - 8.2 | 120 - 135 (including C-CF₃ coupling) |

| Phenyl protons (on spiro ring) | 7.2 - 7.6 | 125 - 140 |

| Spiro[4.5]decane core protons | 1.5 - 4.0 | 25 - 80 |

| -O-CH₂- protons | 3.5 - 4.5 | 65 - 75 |

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of Rolapitant and to gain structural information through analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, confirming that it matches that of Rolapitant (C₂₅H₂₆F₆N₂O₂).

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion of Rolapitant, fragmenting it, and then analyzing the masses of the resulting fragments. nih.gov This fragmentation is not random; molecules tend to break at weaker bonds, and the resulting pattern is a reproducible "fingerprint" of the structure. youtube.comcore.ac.uk By analyzing these fragments, researchers can confirm the connectivity of the different parts of the molecule, corroborating the structure determined by NMR.

Table 5: Plausible Mass Spectrometry Fragmentation for Rolapitant

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Plausible Neutral Loss / Fragment Identity |

| 501.19 [M+H]⁺ | 287.12 | Loss of the bis(trifluoromethyl)phenylethoxy moiety |

| 501.19 [M+H]⁺ | 215.07 | Bis(trifluoromethyl)phenyl fragment |

| 501.19 [M+H]⁺ | 258.15 | Cleavage within the spiro[4.5]decane ring system |

Radioligand Binding Assays in Receptor Studies

Radioligand binding assays have been fundamental in quantifying the affinity and selectivity of Rolapitant for the human NK-1 receptor. These in vitro experiments are considered the gold standard for determining how tightly a compound binds to its target receptor. creative-bioarray.com

Competitive binding assays were employed to determine Rolapitant's inhibitory constant (Ki), a measure of its binding affinity. In these assays, a radiolabeled ligand known to bind to the NK-1 receptor is incubated with cell membranes expressing the receptor, in the presence of varying concentrations of unlabeled Rolapitant. By measuring the concentration of Rolapitant required to displace 50% of the radioligand (the IC50 value), the Ki can be calculated.

Research findings indicate that Rolapitant possesses a high affinity for the human NK-1 receptor, with a reported Ki value of 0.66 nM. immune-system-research.comselleckchem.com This potent binding affinity is a key characteristic of its pharmacological action as a competitive antagonist of Substance P, the natural ligand for the NK-1 receptor. nbinno.comnih.gov

Furthermore, these binding assays were critical in establishing the high selectivity of Rolapitant. By performing similar assays with cell lines expressing other neurokinin receptor subtypes, it was demonstrated that Rolapitant has a greater than 1,000-fold selectivity for the NK-1 receptor over the NK-2 and NK-3 subtypes. immune-system-research.comselleckchem.com This high degree of selectivity minimizes the potential for off-target effects. nbinno.com

| Receptor | Binding Affinity (Ki) | Selectivity Fold vs. NK-1 |

|---|---|---|

| Human NK-1 | 0.66 nM | - |

| Human NK-2 | >1000-fold lower affinity | >1000 |

| Human NK-3 | >1000-fold lower affinity | >1000 |

Positron Emission Tomography (PET) Imaging for Receptor Occupancy in Preclinical Research

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that has been instrumental in understanding the in vivo pharmacology of Rolapitant in preclinical and clinical research. nih.govmdpi.comnih.gov PET studies have allowed for the direct measurement of NK-1 receptor occupancy in the brain following administration of Rolapitant, providing crucial information on its ability to cross the blood-brain barrier and engage its target in the central nervous system. nih.govtandfonline.com

In a key study involving healthy human subjects, PET imaging was used to determine the level and duration of NK-1 receptor occupancy achieved by single oral doses of Rolapitant. nih.gov These studies utilized the radiolabeled tracer ¹¹C-GR205171, a ligand for the NK-1 receptor. immune-system-research.com Baseline PET scans were conducted to measure the initial uptake of the radiotracer, followed by repeat scans at various time points after Rolapitant administration to measure the displacement of the tracer, which is indicative of receptor occupancy. immune-system-research.com

The results of these PET studies demonstrated a direct relationship between the dose of Rolapitant, its plasma concentration, and the degree of NK-1 receptor occupancy in the brain. nih.gov A single 180 mg oral dose resulted in near-saturable binding, with a mean NK-1 receptor occupancy of 94% (± 9%) in the cortex when measured 120 hours (5 days) after the dose. nbinno.com At the same time point, the mean receptor occupancy in the striatum was 73%. nih.govnih.gov

Pharmacokinetic-pharmacodynamic modeling based on these PET data predicted that Rolapitant plasma concentrations exceeding 348 ng/mL would lead to greater than 90% NK-1 receptor occupancy in the cortex for up to 120 hours post-dose. nbinno.comtandfonline.com This long duration of high receptor occupancy is a distinguishing feature of Rolapitant.

| Brain Region | Mean Receptor Occupancy (%) | Rolapitant Dose |

|---|---|---|

| Cortex | 94% | 180 mg |

| Striatum | 73% | 180 mg |

In Vitro Assay Development for Functional Activity and Selectivity Assessment

The development of specific in vitro functional assays was essential to characterize Rolapitant as a potent and selective antagonist of the NK-1 receptor. These assays are designed to measure the biological response of cells upon receptor activation and, consequently, the ability of an antagonist to block that response.

To assess the functional activity of Rolapitant, in vitro assays measuring intracellular calcium mobilization were developed. immune-system-research.com The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand Substance P, initiates a signaling cascade leading to an increase in intracellular calcium levels. nih.govdovepress.com Functional assays were designed using cell lines engineered to express the human NK-1 receptor. The addition of an NK-1 receptor agonist, such as GR-73632, to these cells triggers a measurable increase in intracellular calcium, often detected using calcium-sensitive fluorescent dyes. creative-bioarray.comimmune-system-research.com

The antagonistic activity of Rolapitant was quantified by its ability to inhibit this agonist-induced calcium efflux in a concentration-dependent manner. immune-system-research.com These experiments demonstrated that Rolapitant is a potent antagonist, effectively blocking the functional response mediated by NK-1 receptor activation.

For selectivity assessment, the functional assay was expanded to include cell lines expressing other neurokinin receptor subtypes, namely NK-2 and NK-3. The results from these assays confirmed the findings from radioligand binding studies, showing that Rolapitant has a very low activity at NK-2 and NK-3 receptors, thus underscoring its high selectivity for the NK-1 receptor. nbinno.comdrugs.com This functional selectivity is a critical attribute, ensuring that its therapeutic effects are targeted specifically through the NK-1 receptor pathway.

| Assay Type | Principle | Purpose | Key Finding |

|---|---|---|---|

| Calcium Mobilization Assay | Measures changes in intracellular calcium levels in response to NK-1 receptor activation. | To determine the functional antagonist activity of Rolapitant. | Rolapitant potently inhibits agonist-induced calcium efflux in a concentration-dependent manner. |

| Receptor Selectivity Assays | Compares the functional activity of Rolapitant at NK-1, NK-2, and NK-3 receptors. | To assess the selectivity of Rolapitant. | Rolapitant is highly selective for the NK-1 receptor with minimal activity at NK-2 and NK-3 receptors. |

Q & A

Basic Research Questions

Q. What are the key analytical challenges in distinguishing Rolapitant (1R,2S,3R)-Isomer from its stereoisomers, and what methodologies are recommended for accurate characterization?

- Methodological Answer : Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns, are critical for distinguishing stereoisomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral shift reagents, and X-ray crystallography can confirm absolute configurations. Mass spectrometry (MS) coupled with HPLC ensures purity assessment. Researchers should cross-validate results using multiple techniques to address overlapping retention times or spectral similarities .

Q. How should a research question be formulated to investigate the thermal stability of this compound under varying pH conditions using the FINER criteria?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Design accelerated stability studies using controlled pH buffers (e.g., 1.2–8.0) and thermal stress (40–60°C).

- Novel : Focus on degradation pathways unique to the (1R,2S,3R)-isomer compared to other isomers.

- Ethical : Use in vitro models to avoid human/animal testing.

- Relevant : Link findings to drug formulation optimization. Reference the FINER criteria for evaluating practical considerations in experimental design .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound at a laboratory scale?

- Methodological Answer : Standardize reaction conditions (temperature, catalysts, solvents) and employ process analytical technology (PAT) for real-time monitoring. Use high-purity starting materials and validate each step via intermediate characterization (e.g., thin-layer chromatography, HPLC). Document deviations rigorously and cross-check with reference spectra from databases like PubChem or ChEMBL. Impurity profiles should align with established thresholds (e.g., ICH guidelines) .

Advanced Research Questions

Q. How can researchers design a comparative pharmacokinetic study between this compound and its (1S,2S,3S)-counterpart using the PICOT framework?

- Methodological Answer : Structure the study using PICOT components:

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Oral administration of (1R,2S,3R)-isomer.

- Comparison : (1S,2S,3S)-isomer at equivalent doses.

- Outcome : Bioavailability (AUC, Cmax), half-life, and metabolite profiling.

- Time : Sampling at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose. Use nonlinear mixed-effects modeling (NONMEM) to analyze inter-isomer variability .

Q. What strategies are effective in resolving contradictory data regarding the receptor binding affinity of this compound across different experimental models?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., assay type, cell lines, buffer conditions). Validate findings using orthogonal methods:

- In vitro : Radioligand binding assays (NK1 receptors) with standardized membrane preparations.

- In silico : Molecular docking simulations to compare binding poses across isoforms.

- In vivo : Knockout models to isolate receptor-specific effects. Address inconsistencies by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can in silico modeling be integrated with in vitro assays to predict the metabolic pathways of this compound?

- Methodological Answer : Combine quantum mechanical calculations (e.g., DFT for reactive intermediates) with cytochrome P450 inhibition assays. Use software like Schrödinger’s ADMET Predictor or StarDrop to simulate phase I/II metabolism. Validate predictions via LC-MS/MS analysis of hepatocyte incubations. Cross-reference with structural analogs to identify isomer-specific metabolic liabilities .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Use four-parameter logistic regression (4PL) for EC50/IC50 calculations. Apply Bayesian hierarchical models to account for inter-study variability. For time-course data, employ mixed-effects repeated measures (MMRM) analysis. Report confidence intervals and effect sizes (e.g., Cohen’s d) to enhance reproducibility .

Q. How should researchers address ethical considerations when designing toxicity studies for this compound?

- Methodological Answer : Follow ARRIVE guidelines for preclinical studies. Use the 3Rs framework (Replacement, Reduction, Refinement):

- Replacement : Prioritize in vitro genotoxicity assays (e.g., Ames test) before animal testing.

- Reduction : Optimize sample sizes via power analysis.

- Refinement : Implement humane endpoints and analgesia protocols. Document compliance with institutional animal care committees (IACUC) .

Tables for Key Methodological Comparisons

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Isomer separation | High resolution, scalability | Costly columns, long run times |

| X-ray crystallography | Absolute configuration determination | Definitive structural proof | Requires high-quality crystals |

| In silico docking | Binding affinity prediction | Rapid screening of isomers | Dependent on force field accuracy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.